molecular formula C11H14O B14576019 3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne CAS No. 61207-97-4

3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne

Cat. No.: B14576019
CAS No.: 61207-97-4
M. Wt: 162.23 g/mol
InChI Key: VOSPXBQGVIFINK-UHFFFAOYSA-N
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Description

3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne is an organic compound with the molecular formula C11H14O It is characterized by the presence of a hexa-1,5-diyne backbone with a pent-4-en-1-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne typically involves the coupling of a pent-4-en-1-yl halide with a hexa-1,5-diyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the pent-4-en-1-yloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of hexane derivatives.

    Substitution: Formation of various substituted alkenes or alkynes.

Scientific Research Applications

3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to form stable products. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Hexa-1,5-diyne: A simpler compound with a similar backbone but without the pent-4-en-1-yloxy substituent.

    Pent-4-en-1-yne: Contains the pent-4-en-1-yloxy group but lacks the hexa-1,5-diyne structure.

Uniqueness

3-[(Pent-4-en-1-yl)oxy]hexa-1,5-diyne is unique due to the combination of the hexa-1,5-diyne backbone and the pent-4-en-1-yloxy substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61207-97-4

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-pent-4-enoxyhexa-1,5-diyne

InChI

InChI=1S/C11H14O/c1-4-7-8-10-12-11(6-3)9-5-2/h2-4,11H,1,7-10H2

InChI Key

VOSPXBQGVIFINK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCOC(CC#C)C#C

Origin of Product

United States

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